Cholecystokinin Octapeptide (1-3) (desulfated)
Overview
Description
Cholecystokinin Octapeptide (1-3) (desulfated) is a synthetic peptide derived from the naturally occurring hormone cholecystokinin. This compound is a truncated version of the full cholecystokinin peptide, consisting of the first three amino acids in the sequence: aspartic acid, tyrosine, and methionine. The desulfated form indicates the absence of a sulfate group, which can influence its biological activity and stability .
Mechanism of Action
- Cholecystokinin (CCK) is a natural polypeptide found in the gastrointestinal (GI) system and the central nervous system. It acts both as a hormone and a neurotransmitter .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Cholecystokinin Octapeptide (1-3) (desulfated) plays a crucial role in solvation processes .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cholecystokinin Octapeptide (1-3) (desulfated) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Dosage Effects in Animal Models
The effects of Cholecystokinin Octapeptide (1-3) (desulfated) vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholecystokinin Octapeptide (1-3) (desulfated) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of Cholecystokinin Octapeptide (1-3) (desulfated) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability .
Types of Reactions:
Oxidation: The methionine residue in Cholecystokinin Octapeptide (1-3) (desulfated) can undergo oxidation to form methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Cholecystokinin Octapeptide (1-3) (desulfated) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in gastrointestinal and neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Comparison with Similar Compounds
Cholecystokinin Octapeptide (full-length): Contains the full sequence of eight amino acids and retains the sulfate group.
Cholecystokinin Tetrapeptide: A shorter version with only four amino acids.
Gastrin: Another gastrointestinal hormone with similar functions but different amino acid sequence.
Uniqueness: Cholecystokinin Octapeptide (1-3) (desulfated) is unique due to its truncated sequence and lack of a sulfate group, which can influence its receptor binding affinity and biological activity. This makes it a valuable tool for studying the specific roles of different peptide regions and modifications .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-29-7-6-13(18(27)28)20-17(26)14(8-10-2-4-11(22)5-3-10)21-16(25)12(19)9-15(23)24/h2-5,12-14,22H,6-9,19H2,1H3,(H,20,26)(H,21,25)(H,23,24)(H,27,28)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKXEQLPBLLWHC-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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